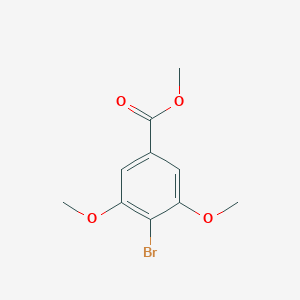

Methyl 4-bromo-3,5-dimethoxybenzoate

Description

BenchChem offers high-quality Methyl 4-bromo-3,5-dimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-3,5-dimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPNSECLVZPWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180693 | |

| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26050-64-6 | |

| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26050-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026050646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3,5-dimethoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBO0R34RWA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate (CAS: 26050-64-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical agents. Its substituted benzene ring provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its significant role as a key intermediate in the synthesis of dihydrofolate reductase (DHFR) inhibitors, a class of drugs with antibacterial and anticancer properties. Detailed experimental protocols for its synthesis and its conversion to a core trimethoprim-like structure are provided, alongside quantitative data and visualizations to aid researchers in its application.

Physicochemical Properties

Methyl 4-bromo-3,5-dimethoxybenzoate is a white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 26050-64-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2][3] |

| Molecular Weight | 275.10 g/mol | [1][2][3] |

| Melting Point | 124-126 °C | [3] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in ethyl acetate and acetone. Recrystallized from ethanol. | [3] |

| Purity | Typically ≥97% | [1] |

Synthesis and Purification

The synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate can be achieved through several routes, most commonly involving the esterification of 4-bromo-3,5-dimethoxybenzoic acid or the methylation and bromination of a suitable benzoic acid precursor. Purification is typically carried out by recrystallization.

Synthesis via Methylation and Bromination

One common synthetic route involves the methylation of 4-bromo-3,5-dihydroxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 1.4 eq).

-

Methylation: Carefully add dimethyl sulfate ((CH₃)₂SO₄, 3.0 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.

-

Purification: Recrystallize the crude product from ethanol to yield Methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[3]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Purity | Reference |

| 4-bromo-3,5-dihydroxybenzoic acid | K₂CO₃, (CH₃)₂SO₄ | Acetone | 24 h | 92% | >97% (after recrystallization) | [3] |

Synthesis via Esterification

Alternatively, the target compound can be synthesized by the direct esterification of 4-bromo-3,5-dimethoxybenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous methanol.

-

Esterification: Cool the mixture to 0 °C and slowly add thionyl chloride (SOCl₂, 10.0 eq) dropwise with stirring.

-

Heating: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and saturated saline.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.[3]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |

| 4-bromo-3,5-dimethoxybenzoic acid | SOCl₂ | Methanol | 2 h | Quantitative | [3] |

Applications in Drug Development

Methyl 4-bromo-3,5-dimethoxybenzoate is a valuable intermediate in the synthesis of pharmaceuticals, most notably in the preparation of antibacterials that belong to the class of dihydrofolate reductase (DHFR) inhibitors.

Intermediate in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

The structural motif of Methyl 4-bromo-3,5-dimethoxybenzoate is a key precursor for the synthesis of trimethoprim and its analogue, aditoprim.[4] These compounds are potent inhibitors of bacterial DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids. By inhibiting this enzyme, these drugs disrupt bacterial growth and replication.

The following diagram illustrates a generalized synthetic workflow from Methyl 4-bromo-3,5-dimethoxybenzoate to a core structure found in DHFR inhibitors.

Caption: Synthetic workflow to a DHFR inhibitor core.

Experimental Protocol: Conversion to a Trimethoprim-like Precursor

The conversion of Methyl 4-bromo-3,5-dimethoxybenzoate to a key aldehyde intermediate, a precursor for the pyrimidine ring formation in trimethoprim synthesis, is a critical step. While a direct, one-pot reaction is not available, a plausible multi-step pathway is outlined below based on known chemical transformations.

-

Amination: The bromo group can be displaced by an amino group through various methods, such as a Buchwald-Hartwig amination, to yield a methyl 4-amino-3,5-dimethoxybenzoate derivative.

-

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde, 4-formyl-3,5-dimethoxy-aniline derivative, using a mild oxidizing agent such as pyridinium chlorochromate (PCC).

-

Condensation and Cyclization: This aldehyde can then undergo condensation with a guanidine salt to form the diaminopyrimidine ring characteristic of trimethoprim.

The Dihydrofolate Reductase (DHFR) Signaling Pathway

The ultimate therapeutic target of compounds derived from Methyl 4-bromo-3,5-dimethoxybenzoate is the DHFR enzyme. This enzyme plays a pivotal role in cellular metabolism. The following diagram illustrates the DHFR pathway and the point of inhibition.

Caption: Inhibition of the Dihydrofolate Reductase pathway.

Conclusion

Methyl 4-bromo-3,5-dimethoxybenzoate is a synthetically versatile and commercially available building block with significant applications in the field of drug discovery and development. Its primary utility lies in its role as a key intermediate for the synthesis of DHFR inhibitors. The detailed physicochemical data, synthesis protocols, and the biological context provided in this guide are intended to support researchers in leveraging this compound for the development of novel therapeutic agents. Further exploration into the direct biological activities of this compound and its derivatives may unveil new and valuable pharmacological applications.

References

physical and chemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a versatile building block in organic synthesis. Its substituted benzene ring, featuring a bromine atom and two methoxy groups, offers multiple reactive sites for the construction of more complex molecules. This strategic positioning of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate, detailed experimental protocols for its synthesis, and a summary of its key spectroscopic data.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2] |

| Molecular Weight | 275.10 g/mol | [1][2] |

| CAS Number | 26050-64-6 | [1] |

| Appearance | White crystalline solid, colorless prisms | [1] |

| Melting Point | 124-126 °C | [1] |

| Purity | ≥97% | |

| Storage | Desiccated, Room temperature |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Methyl 4-bromo-3,5-dimethoxybenzoate. The following tables summarize its characteristic spectral data.

NMR Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | 6.72 | s | 2H, H-2, H-6 |

| 3.78 | s | 3H, COOCH₃ | ||

| 3.62 | s | 6H, OCH₃ | ||

| ¹³C NMR | CDCl₃ | 179.2 | C=O | |

| 157.7 | C-3, C-5 | |||

| 134.5 | C-1 | |||

| 125.3 | C-4 | |||

| 113.2 | C-2, C-6 | |||

| 63.2 | OCH₃ | |||

| 58.3 | COOCH₃ |

Reference for NMR data:[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1723 | C=O stretch |

| 1601, 1588 | C=C aromatic stretch |

Reference for IR data:[1]

Mass Spectrometry

| Technique | m/z | Assignment |

| GC-MS | 273.9, 275.9 | [M]⁺, [M+2]⁺ (bromine isotope pattern) |

| LC-MS | 274.9, 277.0 | [M+H]⁺, [M+H+2]⁺ (bromine isotope pattern) |

Reference for Mass Spectrometry data:[1]

Experimental Protocols

The synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate can be achieved through several routes. Two common methods are detailed below.

Synthesis from 4-Bromo-3,5-dimethoxybenzoic Acid

This method involves the esterification of the corresponding carboxylic acid.

Materials:

-

4-bromo-3,5-dimethoxybenzoic acid

-

Anhydrous methanol

-

Thionyl chloride

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol.

-

Cool the mixture to 0 °C.

-

Slowly add thionyl chloride (10.0 eq) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white crystalline solid.[1]

Caption: Workflow for the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate from its carboxylic acid.

Synthesis from 4-Bromo-3,5-dihydroxybenzoic Acid

This two-step route involves both esterification and etherification.

Materials:

-

4-bromo-3,5-dihydroxybenzoic acid

-

Dry acetone

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol

Procedure:

-

To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add potassium carbonate (1.4 eq) and dimethyl sulfate (3.0 eq) with caution.

-

Reflux the reaction mixture for 24 hours.

-

Monitor the reaction completion by TLC.

-

Filter the reaction mixture and concentrate the filtrate in vacuo.

-

Recrystallize the crude product from ethanol to afford colorless prisms of Methyl 4-bromo-3,5-dimethoxybenzoate.[1]

Caption: Workflow for the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate from a dihydroxy acid precursor.

Safety and Handling

Methyl 4-bromo-3,5-dimethoxybenzoate is intended for professional manufacturing, research laboratories, and industrial or commercial usage only. It is not for medical or consumer use. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 4-bromo-3,5-dimethoxybenzoate is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. The experimental protocols provided herein offer reliable methods for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug development, facilitating the effective utilization of this compound in their research endeavors.

References

Methyl 4-bromo-3,5-dimethoxybenzoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Methyl 4-bromo-3,5-dimethoxybenzoate is an organic building block used in various research and synthesis applications. This document provides core technical data regarding its molecular formula and weight.

Data Presentation

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2][3] |

| Molecular Weight | 275.10 g/mol | [1][2][3][4] |

| CAS Number | 26050-64-6 | [1][3] |

Experimental Protocols

The molecular weight and formula of a compound like Methyl 4-bromo-3,5-dimethoxybenzoate are typically determined and confirmed using a combination of the following standard analytical techniques:

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide information about the structure of the molecule, including the number and types of hydrogen and carbon atoms. This data is crucial for confirming the molecular structure and, by extension, the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (like carbon, hydrogen, and bromine) in a sample. The results are used to empirically derive the molecular formula.

A detailed experimental protocol for the synthesis and characterization of Methyl 4-bromo-3,5-dimethoxybenzoate can involve refluxing 4-bromo-3,5-dihydroxybenzoic acid with dimethyl sulfate in the presence of potassium carbonate, followed by purification and analysis using the techniques mentioned above to confirm its identity and purity[3].

Logical Relationships of Molecular Components

The following diagram illustrates the constituent parts that form the molecular formula of Methyl 4-bromo-3,5-dimethoxybenzoate.

References

Spectroscopic Profile of Methyl 4-bromo-3,5-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-bromo-3,5-dimethoxybenzoate, a key chemical intermediate in the synthesis of various organic compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The empirical formula for Methyl 4-bromo-3,5-dimethoxybenzoate is C₁₀H₁₁BrO₄, with a molecular weight of 275.1 g/mol .[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for Methyl 4-bromo-3,5-dimethoxybenzoate are presented below.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.72 | Singlet | 2H | Aromatic H (H-2, H-6) |

| 3.78 | Singlet | 3H | Ester methyl (COOCH₃) |

| 3.62 | Singlet | 6H | Methoxy (OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 179.2 | Carbonyl Carbon (C=O) |

| 157.7 | Aromatic C-OCH₃ (C-3, C-5) |

| 134.5 | Aromatic C-COOCH₃ (C-1) |

| 125.3 | Aromatic C-Br (C-4) |

| 113.2 | Aromatic C-H (C-2, C-6) |

| 63.2 | Methoxy Carbon (OCH₃) |

| 58.3 | Ester Methyl Carbon (COOCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for Methyl 4-bromo-3,5-dimethoxybenzoate are listed below.

Table 3: IR Spectroscopic Data (KBr Pellet) [1]

| Frequency (cm⁻¹) | Assignment |

| 1723 | C=O stretch (Ester) |

| 1601, 1588 | C=C stretch (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The characteristic peaks observed for Methyl 4-bromo-3,5-dimethoxybenzoate are shown below. The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[1]

Table 4: Mass Spectrometry Data

| Technique | m/z | Assignment |

| GC-MS | 273.9, 275.9 | [M]⁺ |

| LC-MS | 274.9, 277.0 | [M+H]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, typically using a 300 MHz or higher field strength instrument.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place approximately 1-2 mg of the solid sample and 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the background spectrum using a pure KBr pellet.

-

Record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.

-

Ionization: As the components elute from the column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with the LC mobile phase.

-

Injection: Inject the sample solution into the LC system.

-

Separation: The sample is passed through a column where components are separated based on their interactions with the stationary and mobile phases.

-

Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this purpose.

-

Mass Analysis and Detection: Similar to GC-MS, the ions are analyzed and detected to produce a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Methyl 4-bromo-3,5-dimethoxybenzoate.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to Methyl 4-bromo-3,5-dimethoxybenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a crucial intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications in medicinal chemistry. While direct modulation of signaling pathways by this compound is not extensively documented, its role as a precursor to biologically active molecules is significant.

Discovery and History

The precise first synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate is not prominently documented in readily available historical records. However, the development of methods for the synthesis of polysubstituted benzoic acid esters dates back to the foundational period of organic chemistry. The exploration of benzoic acid and its derivatives began in the 16th century, with its structure being determined in 1832.[1] Industrial preparations of various benzoic acid derivatives were established in the late 19th and early 20th centuries.[1][2]

Methyl 4-bromo-3,5-dimethoxybenzoate likely emerged from systematic studies on the derivatization of benzoic acid, aimed at creating a diverse library of chemical intermediates. Its utility as a precursor for pharmaceutically active compounds, such as isocoumarin and isochroman derivatives, has been recognized in more contemporary research. The presence of the bromo- and dimethoxy-substituents provides multiple reactive sites for further chemical modification, making it a versatile building block in the synthesis of complex organic molecules.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of Methyl 4-bromo-3,5-dimethoxybenzoate are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₄ | [3] |

| Molecular Weight | 275.10 g/mol | [3] |

| Appearance | White to pale yellow crystalline solid/powder | [4] |

| Melting Point | 120-126 °C | [3][4] |

| CAS Number | 26050-64-6 | [3] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.27 (s, 2H), 3.90 (s, 6H), 3.88 (s, 3H) | [3] |

| ¹³C NMR (CDCl₃) | δ 166.1, 157.9, 132.1, 118.0, 108.9, 56.5, 52.4 | [3] |

| Mass Spectrum (GC-MS) | m/z 273.9, 275.9 | [3] |

| Infrared (KBr) | νmax 1723, 1601, 1588 cm⁻¹ | [3] |

Experimental Protocols

Several synthetic routes for the preparation of Methyl 4-bromo-3,5-dimethoxybenzoate have been reported. The following are detailed methodologies for two common approaches.

Synthesis from 4-bromo-3,5-dimethoxybenzoic acid

This method involves the esterification of the corresponding carboxylic acid.

-

Materials:

-

4-bromo-3,5-dimethoxybenzoic acid

-

Anhydrous methanol

-

Thionyl chloride

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (e.g., 4 g, 15.3 mmol) and anhydrous methanol (100 mL).[3]

-

Cool the reaction mixture to 0 °C in an ice bath.[3]

-

Slowly add thionyl chloride (e.g., 11.1 mL, 153 mmol) dropwise with stirring.[3]

-

After the addition is complete, heat the reaction system to 80 °C and stir at this temperature for 2 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[3]

-

Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with water (2 x 50 mL) and saturated saline solution (50 mL).[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.[3]

-

Synthesis from 4-bromo-3,5-dihydroxybenzoic acid

This two-step protocol involves methylation followed by esterification.

-

Materials:

-

4-bromo-3,5-dihydroxybenzoic acid

-

Anhydrous acetone

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate

-

Ethanol

-

-

Procedure:

-

To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (e.g., 24.0 g, 0.103 mol) in dry acetone (100 mL), add K₂CO₃ (e.g., 20.0 g, 0.145 mol) and dimethyl sulfate (e.g., 20 mL, 0.309 mol) with caution.[3]

-

Reflux the reaction mixture for 24 hours.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.[3]

-

Recrystallize the crude product from ethanol to afford Methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[3]

-

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dihydroxybenzoic acid.

References

Methyl 4-bromo-3,5-dimethoxybenzoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its substituted benzene ring structure, featuring a bromine atom and two methoxy groups, provides a unique combination of reactivity and functionality. This allows for its use in a variety of chemical transformations to construct more complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of Methyl 4-bromo-3,5-dimethoxybenzoate, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

Methyl 4-bromo-3,5-dimethoxybenzoate is a white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrO₄ | [2][3] |

| Molecular Weight | 275.1 g/mol | [2][3] |

| CAS Number | 26050-64-6 | [3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 124-126 °C | [3] |

| SMILES | COC1=CC(C(=O)OC)=CC(OC)=C1Br | [2] |

| InChIKey | DBPNSECLVZPWET-UHFFFAOYSA-N | [2] |

Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

Several synthetic routes to Methyl 4-bromo-3,5-dimethoxybenzoate have been reported, primarily involving the esterification of 4-bromo-3,5-dimethoxybenzoic acid or the methylation and bromination of precursors. Two common methods are detailed below.

Synthesis Workflow 1: Esterification of 4-bromo-3,5-dimethoxybenzoic acid

References

The Emerging Biological Potential of Methyl 4-bromo-3,5-dimethoxybenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of Methyl 4-bromo-3,5-dimethoxybenzoate, a halogenated and methoxylated benzoic acid derivative, represents a promising starting point for the development of novel therapeutic agents. While direct and extensive research on a wide array of its derivatives is still emerging, the existing body of literature on structurally related compounds provides compelling evidence for their potential biological activities. The presence of bromine atoms and methoxy groups is known to influence the electronic and lipophilic properties of molecules, which can be pivotal for target engagement and pharmacokinetic profiles. This technical guide synthesizes the available data on the biological activities of closely related compounds, offering insights into the potential antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties of Methyl 4-bromo-3,5-dimethoxybenzoate derivatives.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity data for various derivatives that share key structural features with Methyl 4-bromo-3,5-dimethoxybenzoate, such as a substituted benzene ring with bromine and methoxy groups. This data is compiled from multiple studies to facilitate a comparative analysis of structure-activity relationships.

Table 1: Anticancer Activity of Related Bromo- and Methoxy- Substituted Aromatic Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-dibromo-4,6-dimethoxychalcone (2a) | MCF-7 (Breast) | 4.12 ± 0.55 | [1] |

| 3,5-dibromo-4,6-dimethoxyflavone (3a) | MCF-7 (Breast) | 8.50 ± 0.82 | [1] |

| 3,5-dibromo-4,6-dimethoxyflavone (3c) | MCF-7 (Breast) | 5.10 ± 0.61 | [1] |

| 3,5-dibromo-4,6-dimethoxyflavone (3e) | MCF-7 (Breast) | 6.96 ± 0.66 | [1] |

| 3,5-dibromo-4,6-dimethoxychalcone (2a) | A549 (Lung) | 7.40 ± 0.67 | [1] |

| 3,5-dibromo-4,6-dimethoxychalcone (2c) | A549 (Lung) | 9.68 ± 0.80 | [1] |

| 4-bromo-3′,4′,5′-trimethoxy-trans-stilbene | A549 (Lung) | 6.36 | [2] |

Table 2: Antimicrobial Activity of Related Bromo- and Methoxy- Substituted Aromatic Amides

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Benzamide derivative 5a | E. coli | 31 | 3.12 | [3] |

| Benzamide derivative 5a | B. subtilis | 25 | 6.25 | [3] |

| Benzamide derivative 6b | E. coli | 24 | 3.12 | [3] |

| Benzamide derivative 6c | B. subtilis | 24 | 6.25 | [3] |

| Pyrazine carboxamide 5d | S. Typhi (XDR) | 17 | 6.25 (mg/mL) | [4] |

Table 3: Antiglycation and Enzyme Inhibitory Activity of Related Hydrazone and Carboxamide Derivatives

| Compound Class | Activity | Compound | IC50 (µM) | Reference |

| 4-Methoxybenzoylhydrazones | Antiglycation | 1 | 216.52 ± 4.2 | [5] |

| 4-Methoxybenzoylhydrazones | Antiglycation | 6 | 227.75 ± 0.53 | [5] |

| 4-Methoxybenzoylhydrazones | Antiglycation | 7 | 242.53 ± 6.1 | [5] |

| Pyrazine carboxamides | Alkaline Phosphatase Inhibition | 5d | 1.469 ± 0.02 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summaries of key experimental protocols for assessing the biological activities of Methyl 4-bromo-3,5-dimethoxybenzoate derivatives, based on the cited literature.

Synthesis of Amide Derivatives

A common method for synthesizing amide derivatives from a methyl ester involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

-

Hydrolysis: Methyl 4-bromo-3,5-dimethoxybenzoate is refluxed with a base such as sodium hydroxide in a solvent mixture like methanol/water. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is acidified to precipitate the 4-bromo-3,5-dimethoxybenzoic acid, which is then filtered, washed, and dried.

-

Amide Coupling: The resulting carboxylic acid is dissolved in a suitable solvent (e.g., DMF or DCM). A coupling agent (e.g., EDC·HCl, HOBt) is added, and the mixture is stirred. The desired amine is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The product is typically isolated by extraction and purified by column chromatography or recrystallization.[6]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Visualizations: Pathways and Workflows

Visual representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were generated using the DOT language.

General Synthetic and Evaluation Workflow

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.

TLR/NF-κB Inflammatory Signaling Pathway

A study on the structurally similar methyl 3-bromo-4,5-dihydroxybenzoate suggests its anti-inflammatory effects may be mediated through the TLR/NF-κB pathway.[7]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

Methyl 4-bromo-3,5-dimethoxybenzoate: A Technical Guide to Safe Handling and Utilization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from their supplier before handling this chemical and adhere to all institutional and governmental safety regulations.

Introduction

Methyl 4-bromo-3,5-dimethoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a substituted benzene ring, makes it a versatile intermediate for the preparation of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of the known safety, handling, and physicochemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate to ensure its safe and effective use in a laboratory setting.

Physicochemical and Identification Data

A summary of the key physical and chemical properties of Methyl 4-bromo-3,5-dimethoxybenzoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 26050-64-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][3] |

| Molecular Weight | 275.10 g/mol | [1][3] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 124-126 °C | [2] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature in a desiccated environment. | [1] |

| SMILES | COC(=O)c1cc(OC)c(Br)c(OC)c1 | [3] |

| InChI | InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3 | [3] |

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for Methyl 4-bromo-3,5-dimethoxybenzoate is not widely available, data from structurally similar compounds, such as Methyl 4-bromo-3-methoxybenzoate and other brominated aromatic esters, suggest that this compound should be handled with care. The following hazards are likely associated with Methyl 4-bromo-3,5-dimethoxybenzoate and appropriate precautions should be taken.

Potential Hazards

Based on data for related compounds, Methyl 4-bromo-3,5-dimethoxybenzoate may:

-

Be harmful if swallowed.[4]

-

Cause skin irritation.[4]

-

Cause serious eye irritation.[4]

-

Be harmful if inhaled.[4]

-

Cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling Methyl 4-bromo-3,5-dimethoxybenzoate:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body | A lab coat should be worn. For larger quantities, consider additional protective clothing. |

| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

-

Handling: Avoid creating dust.[5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] As recommended, keep in a desiccated environment at room temperature.[1]

Emergency Procedures

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. If irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[8]

Spill and Leak Procedures

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[5] Contain the spill and collect the material for disposal.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[6]

Disposal Considerations

Dispose of Methyl 4-bromo-3,5-dimethoxybenzoate and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

Methyl 4-bromo-3,5-dimethoxybenzoate is primarily used as an intermediate in organic synthesis. Below is a representative synthetic protocol for its preparation.

Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

This protocol describes the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dihydroxybenzoic acid.

Materials:

-

4-bromo-3,5-dihydroxybenzoic acid

-

Dry acetone

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, cautiously add potassium carbonate (1.4 eq) and dimethyl sulfate (3.0 eq).[2]

-

Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[2]

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.[2]

-

Recrystallize the resulting solid from ethanol to yield Methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[2]

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate.

Caption: Synthesis workflow for Methyl 4-bromo-3,5-dimethoxybenzoate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3,5-dimethoxybenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Its structure incorporates a halogenated and methoxy-substituted phenyl ring, providing a versatile scaffold for various chemical modifications. This document provides detailed protocols for the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate from 4-bromo-3,5-dimethoxybenzoic acid via two common and effective esterification methods: Fischer Esterification and a thionyl chloride-mediated approach.

Reaction Scheme

Caption: General reaction scheme for the esterification of 4-bromo-3,5-dimethoxybenzoic acid.

Experimental Protocols

Two primary methods for the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate are detailed below.

Protocol 1: Fischer Esterification using Sulfuric Acid

This acid-catalyzed method is a classic and widely used procedure for ester synthesis.[1][2][3][4]

Materials:

-

4-bromo-3,5-dimethoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which serves as both the reactant and solvent.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully neutralize the remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude methyl 4-bromo-3,5-dimethoxybenzoate can be purified by recrystallization from a suitable solvent such as ethanol to afford a white crystalline solid.[5]

Protocol 2: Esterification using Thionyl Chloride

This method offers an alternative route to the methyl ester, often proceeding under milder conditions than Fischer esterification.[5][6]

Materials:

-

4-bromo-3,5-dimethoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) and anhydrous methanol (e.g., 25 mL per gram of acid).[5]

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. With stirring, slowly and dropwise add thionyl chloride (e.g., 10 equivalents).[5]

-

Reaction: After the addition is complete, heat the reaction system to 80 °C and stir at this temperature for approximately 2 hours.[5] Monitor the reaction progress by TLC.

-

Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[5]

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to afford methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate.

| Parameter | Fischer Esterification | Thionyl Chloride Method |

| Starting Material | 4-bromo-3,5-dimethoxybenzoic acid | 4-bromo-3,5-dimethoxybenzoic acid |

| Reagents | Methanol, Sulfuric Acid | Methanol, Thionyl Chloride |

| Reaction Time | 4-24 hours | ~2 hours |

| Reaction Temperature | Reflux | 80 °C |

| Typical Yield | High (e.g., 92%)[5] | Quantitative[5] |

| Product Form | White crystalline solid | White crystalline solid |

| Melting Point | 124-126 °C[5] | Not specified |

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 6.72 (2H, s, H-2, H-6), 3.78 (3H, s, COOCH₃), 3.62 (6H, s, OCH₃) ppm.[5]

-

¹³C NMR (CDCl₃): δ 179.2 (C=O), 157.7 (C-3,5), 134.5 (C-1), 125.3 (C-4), 113.2 (C-2,6), 63.2 (OCH₃), 58.3 (COOCH₃) ppm.[5]

-

LC-MS: [M+H]⁺ = 274.9, 277.0 (bromine isotope peak).[5]

Experimental Workflow Diagram

Caption: Comparative workflow for the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate.

References

Application Notes and Protocols for Suzuki Coupling with Methyl 4-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed experimental protocol for the Suzuki coupling of methyl 4-bromo-3,5-dimethoxybenzoate with various boronic acids. This protocol is designed to serve as a robust starting point for researchers engaged in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, involves the palladium-catalyzed reaction of an organoboron compound with an organohalide.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3] The core of this transformation is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5]

Methyl 4-bromo-3,5-dimethoxybenzoate is a useful building block in organic synthesis, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to the creation of novel molecular scaffolds with potential biological activity.

Key Reaction Components

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key components:

-

Palladium Catalyst: The heart of the reaction, facilitating the catalytic cycle. Common choices include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[6][7]

-

Ligand: Stabilizes the palladium catalyst and influences its reactivity. Phosphine-based ligands like SPhos are often used.[7]

-

Base: Activates the boronic acid for transmetalation. Inorganic bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently employed.[6][8]

-

Solvent: The choice of solvent affects reagent solubility and reaction kinetics. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common.[2][9]

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of methyl 4-bromo-3,5-dimethoxybenzoate with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (anhydrous, 8 mL)

-

Water (degassed, 2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine methyl 4-bromo-3,5-dimethoxybenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[7]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[6]

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[8]

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 12-24 hours.[6][7]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[8][10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.[4][11]

Data Presentation

Table 1: Reactant and Reagent Quantities

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Molar Equivalents |

| Methyl 4-bromo-3,5-dimethoxybenzoate | 277.10 | 1.0 | 277.1 mg | 1.0 |

| Arylboronic acid | Varies | 1.2 | Varies | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg | 0.02 (2 mol%) |

| SPhos | 410.51 | 0.04 | 16.4 mg | 0.04 (4 mol%) |

| Potassium phosphate (K₃PO₄) | 212.27 | 2.0 | 424.5 mg | 2.0 |

| 1,4-Dioxane | 88.11 | - | 8 mL | - |

| Water | 18.02 | - | 2 mL | - |

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate to synthesize Methyl 4-bromo-3,5-dihydroxybenzoate. This transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The primary method detailed utilizes Boron Tribromide (BBr₃), a widely recognized and effective reagent for the cleavage of aryl methyl ethers.[1][2] Alternative methods are also discussed, providing researchers with multiple strategies to achieve this key chemical conversion.

Introduction

The selective cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, particularly in the modification of natural products and the development of novel pharmaceutical agents. Methyl 4-bromo-3,5-dimethoxybenzoate serves as a versatile starting material, and its demethylation to the corresponding dihydroxy derivative unmasks reactive phenolic groups for further functionalization. Boron tribromide is a powerful Lewis acid commonly employed for this purpose, reacting with the ether oxygen to facilitate the removal of the methyl group.[2][3] Careful control of reaction conditions is essential to ensure high yields and prevent unwanted side reactions.

Reaction Conditions for Demethylation

The demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate can be achieved under various conditions, with the choice of reagent and protocol depending on the desired scale, available resources, and tolerance of other functional groups. Below is a summary of common methods for aryl methyl ether cleavage.

| Reagent | Solvent | Temperature (°C) | Reaction Time | Key Considerations |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 to room temperature | 1 - 24 hours | Highly effective and common, but moisture-sensitive. Stoichiometry is critical. |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) | 0 to room temperature | 30 minutes - 3 hours | A strong Lewis acid that can also effect demethylation.[4] |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Several hours | Harsh conditions, may not be suitable for sensitive substrates. |

| Thiolates (e.g., NaSMe) | Dimethylformamide (DMF) | Reflux | 2 - 5 hours | Strong nucleophilic conditions. |

Experimental Protocols

Primary Protocol: Demethylation using Boron Tribromide (BBr₃)

This protocol is a robust and widely applicable method for the demethylation of aryl methyl ethers.

Materials:

-

Methyl 4-bromo-3,5-dimethoxybenzoate

-

Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.

-

Addition of BBr₃: Slowly add a 1.0 M solution of Boron Tribromide in DCM (2.2 - 3.0 eq) dropwise to the stirred solution. The stoichiometry should account for both methoxy groups.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol. This will react with any excess BBr₃.

-

Workup: Add water to the mixture and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with Dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, Methyl 4-bromo-3,5-dihydroxybenzoate, can be purified by column chromatography or recrystallization to yield the final product.

Experimental Workflow Diagram

Caption: Experimental workflow for the demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate.

Safety Precautions

-

Boron tribromide is a corrosive and toxic reagent that reacts violently with moisture. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction should be carried out under an inert atmosphere to prevent the decomposition of BBr₃.

-

Quenching of the reaction is exothermic and should be done slowly and at a low temperature.

Conclusion

The demethylation of Methyl 4-bromo-3,5-dimethoxybenzoate is a key synthetic step that can be reliably achieved using Boron Tribromide in Dichloromethane. The provided protocol offers a detailed procedure for this transformation, which can be adapted by researchers for their specific needs. By following the outlined steps and adhering to the safety precautions, scientists can effectively synthesize Methyl 4-bromo-3,5-dihydroxybenzoate for its use in drug discovery and development.

References

- 1. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

Application Notes and Protocols for the Nitration of Methyl 4-bromo-3,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the nitration of Methyl 4-bromo-3,5-dimethoxybenzoate to yield Methyl 4-bromo-3,5-dimethoxy-2-nitrobenzoate. The nitration is a key electrophilic aromatic substitution reaction. The protocols outlined below are based on established methodologies for the nitration of aromatic compounds and are intended to serve as a comprehensive guide for laboratory synthesis. This document includes information on reagents, reaction conditions, purification techniques, and data presentation.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently transformed into other functionalities, such as amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. Methyl 4-bromo-3,5-dimethoxybenzoate is a substituted aromatic ester, and its nitration is a key step in the synthesis of various target compounds in drug discovery and development. The presence of activating methoxy groups and a deactivating bromo group on the benzene ring influences the regioselectivity of the nitration reaction.

Reaction and Mechanism

The nitration of Methyl 4-bromo-3,5-dimethoxybenzoate proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, typically sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of the substrate then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as the bisulfate ion, abstracts a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitrated product.

Data Presentation

The following table summarizes the key quantitative data for the nitration of Methyl 4-bromo-3,5-dimethoxybenzoate.

| Parameter | Value |

| Reactants | |

| Methyl 4-bromo-3,5-dimethoxybenzoate | 1.0 eq |

| Fuming Nitric Acid (90%) | 1.5 eq |

| Concentrated Sulfuric Acid (98%) | 3.0 eq |

| Reaction Conditions | |

| Temperature | 0 - 5 °C |

| Reaction Time | 2 - 4 hours |

| Solvent | Sulfuric Acid |

| Product | |

| Product Name | Methyl 4-bromo-3,5-dimethoxy-2-nitrobenzoate |

| Yield | 85 - 95% |

| Purity (by HPLC) | >98% |

Experimental Protocols

Materials and Reagents:

-

Methyl 4-bromo-3,5-dimethoxybenzoate

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in concentrated sulfuric acid (3.0 eq) at 0 °C using an ice bath. Stir the mixture until the starting material is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C. This mixture should be prepared fresh before use.

-

Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Methyl 4-bromo-3,5-dimethoxy-2-nitrobenzoate.

Visualizations

Chemical Reaction Pathway:

Caption: Chemical reaction pathway for the nitration of Methyl 4-bromo-3,5-dimethoxybenzoate.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the nitration protocol.

Application Notes: Methyl 4-bromo-3,5-dimethoxybenzoate as a Versatile Precursor for Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-3,5-dimethoxybenzoate is a readily accessible chemical precursor that serves as a valuable starting material for the synthesis of a variety of compounds with potent anticancer activities. Its substituted phenyl ring, featuring methoxy and bromo groups, is a key structural motif found in several classes of cytotoxic agents, including chalcones and stilbene derivatives like combretastatin analogues. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl or vinyl substituents. The dimethoxy substitution pattern is frequently associated with enhanced biological activity. This document provides detailed protocols for the synthesis of anticancer agents from this precursor, their biological evaluation, and an overview of their mechanisms of action.

Key Applications

-

Synthesis of Chalcone Derivatives: The precursor can be converted to 4-bromo-3,5-dimethoxybenzaldehyde, which is a key building block for synthesizing chalcones via Claisen-Schmidt condensation. These chalcones have been shown to induce apoptosis in various cancer cell lines.

-

Synthesis of Stilbene Analogues (Combretastatins): The corresponding aldehyde or phosphonium salt derived from the precursor can be used in reactions like the Wittig or Perkin reactions to generate stilbene-based compounds.[1] These combretastatin analogues are potent tubulin polymerization inhibitors and vascular disrupting agents.[2][3]

-

Development of Novel Biaryl Compounds: The bromo-functional group allows for Suzuki and other cross-coupling reactions to create novel biaryl compounds with potential cytotoxic effects.

Data Presentation: Cytotoxicity of Derived Anticancer Agents

The following tables summarize the in vitro anticancer activity (IC50 values) of representative chalcone and stilbene analogues that can be synthesized from methyl 4-bromo-3,5-dimethoxybenzoate-derived intermediates.

Table 1: Cytotoxicity of Chalcone Analogues

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| CH-1 | 3-bromo-4-hydroxy-5-methoxy-benzylidene | K562 (Leukemia) | ≤ 3.86 µg/mL | [4] |

| MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [4] | ||

| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/mL | [4] | ||

| CH-2 | 3',4',5'-trimethoxy | Hep G2 (Liver) | 1.8 | [5] |

| Colon 205 (Colon) | 2.2 | [5] | ||

| CH-3 | Brominated Chalcone (H72) | MGC803 (Gastric) | 3.57 | [6] |

| HGC27 (Gastric) | 5.61 | [6] |

Table 2: Cytotoxicity of Stilbene (Combretastatin) Analogues

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| CA-4 Analogue 1 | 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | Lung Cancer Cells | Potent Activity | [7][8] |

| Colon Cancer Cells | Potent Activity | [7][8] | ||

| CA-4 Analogue 2 | Carbonic Ether Moiety (CA-4E) | MDA-MB-231 (Breast) | 0.001 - 0.18 | [9] |

| MCF-7 (Breast) | 0.001 - 0.18 | [9] | ||

| K562 (Leukemia) | 0.001 - 0.18 | [9] | ||

| A549 (Lung) | 0.001 - 0.18 | [9] |

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-3,5-dimethoxybenzaldehyde from Methyl 4-bromo-3,5-dimethoxybenzoate

This initial step converts the starting ester into the aldehyde required for subsequent condensation and olefination reactions.

Materials:

-

Methyl 4-bromo-3,5-dimethoxybenzoate

-

Diisobutylaluminium hydride (DIBAL-H) solution (1.0 M in hexanes)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard glassware for anhydrous reactions under an inert atmosphere

Procedure:

-

Dissolve methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in anhydrous DCM in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add the saturated solution of Rochelle's salt. Stir vigorously until two clear layers form.

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-3,5-dimethoxybenzaldehyde.

Protocol 2: Synthesis of a Chalcone Analogue via Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone from 4-bromo-3,5-dimethoxybenzaldehyde and an appropriate acetophenone.

Materials:

-

4-bromo-3,5-dimethoxybenzaldehyde (from Protocol 1)

-

Substituted Acetophenone (e.g., 2'-hydroxyacetophenone)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware

Procedure:

-